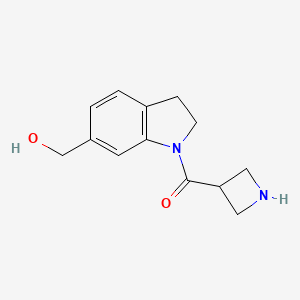

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone

CAS No.: 2098067-37-7

Cat. No.: VC3213375

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098067-37-7 |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone |

| Standard InChI | InChI=1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2 |

| Standard InChI Key | BJGLPMPHWLGDEI-UHFFFAOYSA-N |

| SMILES | C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3 |

| Canonical SMILES | C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone features a distinctive molecular architecture consisting of three primary structural components: an azetidine ring, an indoline system, and a methanone linkage. The azetidine component is a four-membered nitrogen heterocycle known for its inherent ring strain and unique reactivity. The indoline portion consists of a benzene ring fused to a five-membered nitrogen-containing ring, while the hydroxymethyl group is strategically positioned at the 6-position of the indoline structure. The methanone (carbonyl) group serves as the bridge connecting the azetidine and indoline moieties.

The structural complexity of this compound contributes to its potential versatility in various chemical and biological applications. The strain in the azetidine ring and the electronic properties of the indoline moiety are particularly noteworthy, as they allow for diverse chemical transformations and interactions with biological targets.

Physical and Chemical Properties

The fundamental physical and chemical properties of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone

| Property | Value |

|---|---|

| CAS Number | 2098067-37-7 |

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone |

| InChI | InChI=1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2 |

| SMILES | C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3 |

The compound's physical behavior is influenced by its functional groups, with the hydroxyl and carbonyl moieties contributing to its potential hydrogen bonding capabilities and polarity. The nitrogen atoms in both the azetidine and indoline rings further contribute to the compound's chemical reactivity and potential interactions with biological systems .

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing and confirming the structure of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone. Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry are particularly valuable for elucidating its structural features and confirming its purity during synthesis.

The NMR spectrum would be expected to show distinctive signals corresponding to the various proton and carbon environments within the molecule. The IR spectrum would display characteristic absorption bands for the carbonyl group, hydroxyl functionality, and aromatic system. Mass spectrometry would confirm the molecular weight of 232.28 g/mol and provide insight into fragmentation patterns characteristic of this molecular structure .

Synthesis and Preparation

Reaction Mechanisms

The formation of the amide bond connecting the azetidine and indoline moieties represents a critical step in the synthesis of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone. This transformation typically involves activation of a carboxylic acid group, followed by nucleophilic attack by the nitrogen atom of the indoline component.

The strain inherent in the four-membered azetidine ring presents unique challenges during synthesis, requiring careful control of reaction conditions to prevent unwanted ring-opening reactions. Similarly, the hydroxymethyl group may necessitate protection during certain synthetic steps to avoid side reactions that could compromise yield and purity.

Reactivity and Chemical Behavior

Functional Group Reactivity

-

The azetidine ring, with its inherent strain, demonstrates enhanced reactivity compared to larger nitrogen heterocycles

-

The indoline nitrogen, although involved in the amide linkage, retains potential for further functionalization

-

The hydroxymethyl group presents opportunities for oxidation, esterification, or conversion to other functional groups

-

The carbonyl group, although stabilized through resonance with the adjacent nitrogen, can participate in various transformations under appropriate conditions

These reactive centers make the compound valuable as a potential building block for more complex molecular architectures and as a subject for studying structure-activity relationships.

Stability Parameters

Understanding the stability of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone under various conditions is crucial for its handling, storage, and application in research settings. Key stability considerations include:

-

pH sensitivity - like many amides, the compound may undergo hydrolysis under strongly acidic or basic conditions

-

Thermal stability - influenced by the strain in the azetidine ring

-

Photostability - potential sensitivity to light due to the aromatic indoline system

-

Oxidative stability - the hydroxymethyl group may be susceptible to oxidation under appropriate conditions

These stability parameters should be carefully evaluated in any research involving this compound to ensure the integrity of experimental results.

Applications and Research Significance

Pharmaceutical Research Applications

The unique structural features of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone suggest potential applications in pharmaceutical research and drug discovery. The compound is primarily used in research settings to explore its biochemical properties and potential applications.

The azetidine ring has gained increasing attention in medicinal chemistry due to its ability to influence molecular properties such as lipophilicity, metabolic stability, and conformational behavior. Similarly, indoline derivatives have been explored for various biological activities. The combination of these structural elements in a single molecule presents opportunities for the development of novel bioactive compounds with unique pharmacological profiles .

Related Compounds and Structural Comparisons

Structural Analogs

Several structural analogs of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone have been reported in the chemical literature. A particularly noteworthy example is Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone, which differs only in the position of the hydroxymethyl group on the indoline ring system (5-position instead of 6-position).

This positional isomer shares the same molecular formula (C13H16N2O2) and molecular weight (232.28 g/mol) as the title compound but exhibits different structural arrangement that could significantly impact its chemical and biological properties.

Another related compound is Azetidin-1-yl(3-hydroxyphenyl)methanone, which represents a simpler analog where the indoline system is replaced by a hydroxyphenyl group, and the connectivity to the azetidine ring differs .

Comparative Analysis

Comparative analysis of these structural analogs provides valuable insights into structure-activity relationships and the impact of subtle structural modifications on chemical and biological properties. Table 2 presents a comparison of key characteristics among these related compounds.

Table 2: Comparison of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone | C13H16N2O2 | 232.28 | Reference compound | 2098067-37-7 |

| Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone | C13H16N2O2 | 232.28 | Hydroxymethyl at 5-position instead of 6-position | 2098047-80-2 |

| Azetidin-1-yl(3-hydroxyphenyl)methanone | C10H11NO2 | 177.20 | Hydroxyphenyl instead of indoline; different connectivity | 1851921-34-0 |

The positional isomerism exhibited by the 5- versus 6-hydroxymethyl derivatives could lead to significant differences in molecular recognition by biological targets, hydrogen bonding patterns, three-dimensional conformation, and physicochemical properties such as solubility and lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume